molecular formula C13H10ClNO2 B11958684 2-Chlorophenyl phenylcarbamate CAS No. 16400-07-0

2-Chlorophenyl phenylcarbamate

Cat. No.: B11958684
CAS No.: 16400-07-0
M. Wt: 247.67 g/mol
InChI Key: LWZQUJXOWUUZQW-UHFFFAOYSA-N
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Description

2-Chlorophenyl phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chlorophenyl group and a phenylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorophenyl phenylcarbamate typically involves the reaction of 2-chlorophenol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Chlorophenol+Phenyl isocyanate2-Chlorophenyl phenylcarbamate\text{2-Chlorophenol} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 2-Chlorophenol+Phenyl isocyanate→2-Chlorophenyl phenylcarbamate

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorophenyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation or nitration reactions can be carried out using appropriate reagents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl carbamate derivatives, while substitution reactions can produce various substituted phenylcarbamates.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chlorophenyl phenylcarbamate involves its interaction with specific molecular targets. For instance, it can disrupt microtubule organization in plant cells, leading to the formation of multipolar spindles during mitosis . This disruption is achieved by interfering with the cohesion of microtubule minus ends, which are essential for proper spindle formation.

Comparison with Similar Compounds

    Phenylcarbamate: Similar in structure but lacks the chlorophenyl group.

    2-Chlorophenyl carbamate: Contains the chlorophenyl group but differs in the carbamate structure.

Uniqueness: 2-Chlorophenyl phenylcarbamate is unique due to the presence of both the chlorophenyl and phenylcarbamate groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactions that are not observed in other similar compounds.

Properties

CAS No.

16400-07-0

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

(2-chlorophenyl) N-phenylcarbamate

InChI

InChI=1S/C13H10ClNO2/c14-11-8-4-5-9-12(11)17-13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)

InChI Key

LWZQUJXOWUUZQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2Cl

Origin of Product

United States

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